molecular formula C25H28N4O2 B11275965 N-(4-methoxybenzyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-3-carboxamide

N-(4-methoxybenzyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B11275965
M. Wt: 416.5 g/mol
InChI Key: FYTVNABSVFQRAQ-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide is a complex organic compound that belongs to the class of pyridazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridazinone core. One common method involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation using sodium carbonate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridazinone core, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide involves the inhibition of acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for the hydrolysis of acetylcholine, a neurotransmitter. By inhibiting these enzymes, the compound increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol

Uniqueness

N-[(4-methoxyphenyl)methyl]-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide is unique due to its specific structure that allows for effective inhibition of acetylcholinesterase and butyrylcholinesterase. This makes it a promising candidate for therapeutic applications in neurodegenerative diseases, setting it apart from other similar compounds .

Properties

Molecular Formula

C25H28N4O2

Molecular Weight

416.5 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide

InChI

InChI=1S/C25H28N4O2/c1-18-6-3-4-8-22(18)23-13-14-24(28-27-23)29-15-5-7-20(17-29)25(30)26-16-19-9-11-21(31-2)12-10-19/h3-4,6,8-14,20H,5,7,15-17H2,1-2H3,(H,26,30)

InChI Key

FYTVNABSVFQRAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCCC(C3)C(=O)NCC4=CC=C(C=C4)OC

Origin of Product

United States

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